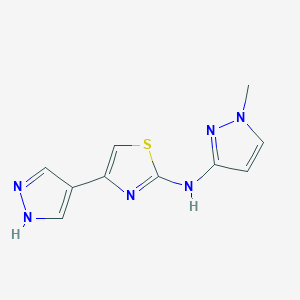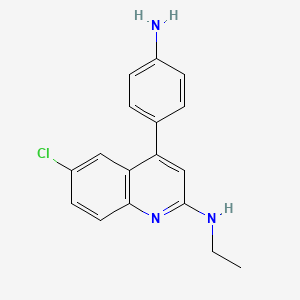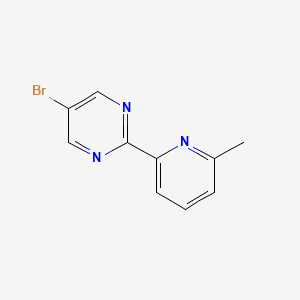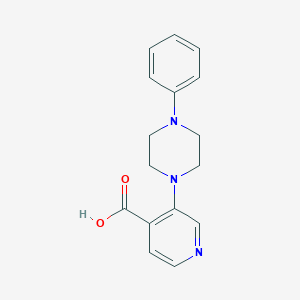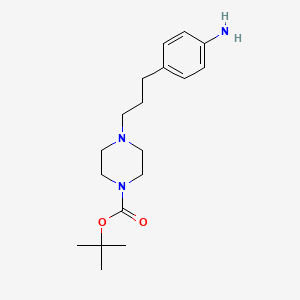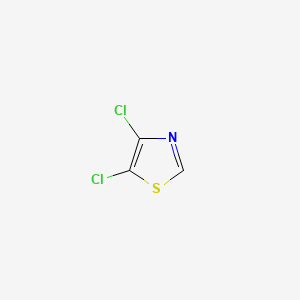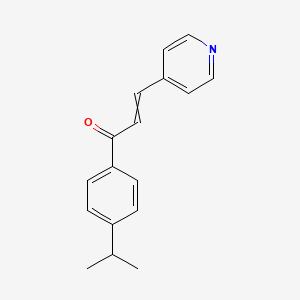
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one is an organic compound that features a combination of a phenyl group substituted with an isopropyl group and a pyridine ring connected through a propenone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one typically involves the condensation of 4-isopropylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Brominated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropylbenzaldehyde: A precursor in the synthesis of 1-(4-Propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one.
4-Pyridinecarboxaldehyde: Another precursor used in the synthesis.
1-(4-Propan-2-ylphenyl)-2-pyridin-4-ylpropane: A structurally similar compound with a saturated linkage.
Uniqueness
This compound is unique due to its combination of a phenyl group with an isopropyl substituent and a pyridine ring connected through a propenone linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C17H17NO |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-13(2)15-4-6-16(7-5-15)17(19)8-3-14-9-11-18-12-10-14/h3-13H,1-2H3 |
InChI-Schlüssel |
XJTPVBDIAVXYCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


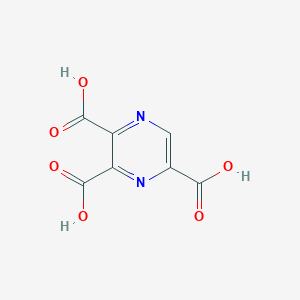
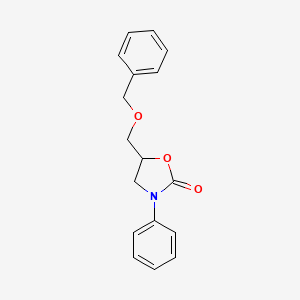
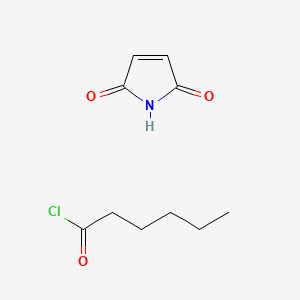
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
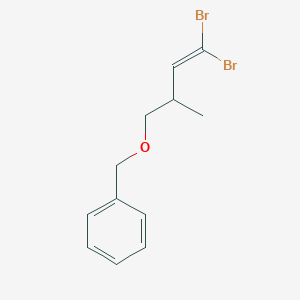
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
